3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
CAS No.:
Cat. No.: VC17834491
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8/h5,7H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | JVMWILVZWBIZIE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C2N1CCC(C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The core framework of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid consists of a bicyclic system where an imidazole ring is fused to a partially saturated pyridine ring. The methyl group at the 3-position and the carboxylic acid at the 7-position introduce steric and electronic modifications that influence reactivity and solubility.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 192.22 g/mol
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IUPAC Name: 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid
Spectral Characterization
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NMR: Protons on the saturated pyridine ring (positions 5, 6, 8) resonate between 2.5–3.5 ppm as multiplet signals, while the imidazole protons (positions 1 and 2) appear as singlets near 7.0–7.5 ppm . The methyl group at C-3 typically shows a singlet at 2.3–2.6 ppm.
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NMR: The carboxylic acid carbon resonates at 170–175 ppm, with the imidazole carbons appearing between 120–140 ppm .
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IR Spectroscopy: A broad O–H stretch (~2500–3000 cm) and a strong C=O stretch (~1700 cm) confirm the carboxylic acid moiety .
Synthetic Methodologies
Cyclization Strategies
The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclization reactions. For example, Bi(OTf)-catalyzed reactions between 2-aminopyridines and aldehydes yield imidazo[1,5-a]pyridines under optimized conditions :
Key Parameters:
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Solvent: Dichloroethane (DCE) or acetonitrile.
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Temperature: 150°C under sealed-tube conditions.
Functionalization at C-7
Introducing the carboxylic acid group typically involves:
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Protection-Deprotection: Tert-butyl esters are commonly used to protect carboxylic acids during synthesis. For instance, tert-butyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylate can be deprotected using HCl in dioxane.
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Oxidation of Alcohols: Hydroxymethyl intermediates at C-7 may be oxidized to carboxylic acids using KMnO or RuO under acidic conditions.
Industrial and Material Science Applications
Coordination Chemistry
The carboxylic acid group enables chelation with metal ions, forming complexes with applications in catalysis. For example, Cu(II) complexes of imidazo[1,5-a]pyridine-carboxylic acids catalyze C–N coupling reactions with yield .
Polymer Modification
Incorporating this compound into polymers enhances thermal stability. Polyamides containing imidazo[1,5-a]pyridine motifs show glass transition temperatures () exceeding 200°C.
Challenges and Future Directions
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Synthetic Optimization: Current yields for imidazo[1,5-a]pyridine derivatives rarely exceed 70% . Flow chemistry and microwave-assisted synthesis could improve efficiency.
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Biological Profiling: Targeted assays are needed to evaluate the carboxylic acid derivative’s pharmacokinetics and toxicity.
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Material Innovations: Exploring its use in metal-organic frameworks (MOFs) or organic semiconductors could unlock new functionalities.
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